molecular formula C22H16FN3O2S2 B2959295 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1260945-99-0

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2959295
CAS No.: 1260945-99-0
M. Wt: 437.51
InChI Key: GRALIVYFTCEZSR-UHFFFAOYSA-N
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Description

The compound contains an indole moiety, which is a significant heterocyclic system found in many bioactive compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Molecular Structure Analysis

The compound contains an indole moiety, which is also known as benzopyrrole. It contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .

Scientific Research Applications

Quantum Chemical Insight

A study by Mary et al. (2020) focused on the quantum chemical analysis of a similar molecule, exploring its molecular structure and interactions. The research includes natural bond orbital calculations and vibrational assignments, providing insight into the molecular characteristics of such compounds.

Synthesis and Structural Analysis

Research by Abdelriheem et al. (2015) involved the synthesis of various derivatives, including thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine. This study contributes to understanding the synthetic pathways and structural elucidation of such compounds.

Antioxidant and Biological Evaluation

Aziz et al. (2021) conducted a study on 1H-3-Indolyl Derivatives with potential as antioxidants. The research includes molecular docking studies to propose mechanisms of action, highlighting the biomedical potential of these compounds.

Biochemical Interactions

A study by Meng et al. (2012) on p-hydroxycinnamic acid derivatives revealed insights into biochemical interactions with proteins like bovine serum albumin. Such research is crucial for understanding how these compounds might interact within biological systems.

Antitumor and Antibacterial Potential

Gangjee et al. (1996) explored pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase, revealing their potential as antitumor and antibacterial agents. This highlights the therapeutic potential of such compounds in medicinal chemistry.

Synthesis of Derivatives

Hosseini et al. (2021) discussed the synthesis of spiro-indole derivatives, expanding the scope of applications for these types of compounds in various chemical domains.

Antioxidant and Antimicrobial Activities

Saundane et al. (2012) evaluated thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines for their antioxidant and antimicrobial activities, indicating potential applications in healthcare.

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2S2/c23-15-6-2-4-8-18(15)26-21(28)20-16(10-12-29-20)24-22(26)30-13-19(27)25-11-9-14-5-1-3-7-17(14)25/h1-8,10,12H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRALIVYFTCEZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5F)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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